2-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
2-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with aldehydes or ketones.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole core.
Material Science: The compound is explored for its use in the development of new materials with unique electronic properties.
Biological Studies: It is used in research related to enzyme inhibition and molecular docking studies.
Mechanism of Action
The mechanism of action of 2-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylbenzothiazole: Another benzothiazole derivative with similar biological activities.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: A compound with anti-inflammatory and analgesic properties.
Uniqueness
2-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C25H24N2O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H24N2O2S/c1-3-4-15-29-22-8-6-5-7-20(22)24(28)26-19-12-10-18(11-13-19)25-27-21-14-9-17(2)16-23(21)30-25/h5-14,16H,3-4,15H2,1-2H3,(H,26,28) |
InChI Key |
XPQQRZFSAYOPMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Origin of Product |
United States |
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